2-methyl-1H-[1,5]naphthyridin-4-one
Description
Overview of the Naphthyridinone Core in Heterocyclic Chemistry
The naphthyridinone core is a prominent structure within the broader family of nitrogen-containing heterocyclic compounds. These structures are of significant interest in synthetic and medicinal chemistry due to their wide range of biological activities. mdpi.comencyclopedia.pub The development of new synthetic methods for naphthyridinones and their derivatives is an active area of research. nih.gov For instance, the Conrad-Limpach reaction has been utilized for the preparation of 1,5-naphthyridinones. nih.gov
Naphthyridinones, particularly the 1,6-naphthyridin-2(1H)-one subfamily, are found in over 17,000 compounds and are the subject of numerous patents. mdpi.comnih.gov This highlights their importance as privileged structures in drug discovery, capable of interacting with various biological receptors. mdpi.comnih.gov
Significance of 1,5-Naphthyridinones as a Distinct Subclass
Among the various isomeric forms, the 1,5-naphthyridine (B1222797) scaffold has garnered considerable attention. Derivatives of 1,5-naphthyridine have been investigated for a range of therapeutic applications, including their potential as antiproliferative agents and topoisomerase I inhibitors. nih.gov The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively reviewed, underscoring their importance in medicinal chemistry. mdpi.comnih.gov
Naturally occurring 1,5-naphthyridine derivatives, such as canthinone-type alkaloids, have demonstrated immunomodulatory and anti-inflammatory properties. nih.gov Synthetic 1,5-naphthyridinone derivatives have also been explored for their potential in treating various diseases, with research focusing on their interactions with biological targets. nih.gov
Contextualization of 2-methyl-1H-prepchem.commdpi.comnaphthyridin-4-one within Naphthyridinone Research
2-methyl-1H- prepchem.commdpi.comnaphthyridin-4-one is a specific derivative within the 1,5-naphthyridinone subclass. Its synthesis has been described in the chemical literature, with one method involving the cyclization of ethyl-(Z)-3-(3-pyridylamino)-2-butenoate. prepchem.com The physical properties of this compound have been characterized, including its melting point and predicted boiling point, density, and pKa. chemicalbook.com
While broad research exists on the 1,5-naphthyridinone core, the specific biological activities and applications of 2-methyl-1H- prepchem.commdpi.comnaphthyridin-4-one are less extensively documented in publicly available literature compared to other derivatives like nalidixic acid. nih.govmdpi.com However, its position within this important class of compounds suggests its potential for further investigation in medicinal chemistry.
Chemical and Physical Properties of 2-methyl-1H- prepchem.commdpi.comnaphthyridin-4-one
| Property | Value |
| CAS Number | 10261-83-3 |
| Melting Point | 254-256 °C |
| Boiling Point (Predicted) | 299.8±40.0 °C |
| Density (Predicted) | 1.201±0.06 g/cm³ |
| pKa (Predicted) | 2.70±0.40 |
This data is compiled from ChemicalBook. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-8(12)9-7(11-6)3-2-4-10-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHBSCUWFTAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486134 | |
| Record name | 2-methyl-1H-1,5-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10261-83-3 | |
| Record name | 2-Methyl-1,5-naphthyridin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10261-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1H-1,5-naphthyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 2 Methyl 1h 1 2 Naphthyridin 4 One and Analogues
Electrophilic Substitution Reactions on the Naphthyridinone Ring System
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In the context of naphthyridinones, the pyridine (B92270) ring is generally less susceptible to electrophilic attack than the benzene (B151609) ring in analogous systems like quinolines, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, under specific conditions, electrophilic substitution can be achieved. For instance, the nitration of benzonaphthyridines using a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene ring. mdpi.com The position of substitution is directed by the existing substituents on the ring. mdpi.comlibretexts.org
Nucleophilic Substitution Reactions and Mechanism Elucidation
Nucleophilic aromatic substitution (SNAr) is a prevalent pathway for the functionalization of the naphthyridinone core, particularly when a good leaving group is present on the ring. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group enhances the reaction rate by stabilizing this intermediate. masterorganicchemistry.com A common strategy involves the conversion of the carbonyl group of a 1,5-naphthyridinone into a halide, which then serves as a leaving group for subsequent nucleophilic attack. nih.gov This allows for the introduction of a variety of nucleophiles, including amines and other heteroatoms. nih.govmdpi.com
Oxidation and Reduction Pathways of the Naphthyridinone Core
The 1,5-naphthyridine (B1222797) nucleus can undergo both oxidation and reduction reactions, leading to a diverse array of derivatives. nih.govnih.gov Oxidation reactions can target the nitrogen atoms of the naphthyridine ring, forming N-oxides. nih.gov These N-oxides are valuable intermediates as they can facilitate subsequent electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov For instance, reaction of 1,5-naphthyridine with a peracid like m-CPBA can lead to the formation of N-oxides, which can then be treated with reagents like phosphorus oxychloride to introduce chlorine atoms onto the ring. nih.gov
Reduction of the naphthyridinone core can also be achieved. For example, hydride-induced anionic cyclization has been developed for the synthesis of dibenzo[b,h] nih.govnih.govnaphthyridines. mdpi.com This involves the reduction of a biaryl bromonitrile via a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com
Halogenation and Subsequent Functional Group Interconversions
Halogenation is a key transformation in the derivatization of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one and its analogues. The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. nih.govresearchgate.net A common method for halogenation involves treating the corresponding hydroxy-naphthyridine or naphthyridinone with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This converts the carbonyl group into a chloro group, which is a good leaving group. nih.gov
For example, 1,5-naphthyridine-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine (B1368886) using POCl₃. nih.gov This chlorinated intermediate is then amenable to various functional group interconversions.
N-Alkylation and N-Acylation Strategies for Nitrogen Substitution
The nitrogen atom at the 1-position of the 2-methyl-1H- nih.govnih.govnaphthyridin-4-one ring system can be readily functionalized through N-alkylation and N-acylation reactions. nih.govnih.govjuniperpublishers.com N-alkylation is typically achieved by reacting the naphthyridinone with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the reaction, as O-alkylation can sometimes be a competing pathway. nih.govjuniperpublishers.com
N-acylation involves the reaction of the naphthyridinone with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group onto the nitrogen atom. researchgate.net These reactions are crucial for diversifying the structure and modulating the properties of the naphthyridinone core.
Side Chain Modification and Diversification Reactions
The methyl group at the 2-position of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, as well as other side chains that may be present on the naphthyridinone ring, can be chemically modified to introduce further diversity. nih.gov These modifications can involve a wide range of organic reactions. For instance, palladium-mediated cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce new carbon-carbon bonds at a halogenated position on the ring. nih.gov This allows for the attachment of various aryl or alkyl groups.
Metal Complexation and Coordination Chemistry of Naphthyridinone Ligands
The 1,5-naphthyridine framework, with its two nitrogen atoms, possesses the ability to act as a ligand and coordinate with metal ions. nih.govnih.gov Due to the geometric arrangement of the nitrogen atoms, 1,5-naphthyridines can act as bridging ligands, connecting multiple metal centers to form larger metallacycles. nih.gov They can behave as either mono- or bidentate ligands in coordination complexes with transition metals. nih.gov The coordination chemistry of 1,5-naphthyridine with palladium(II) has been studied, revealing the formation of 1:1 and 2:1 complexes in aqueous solutions. nih.gov The resulting metal complexes often exhibit interesting structural and electronic properties. escholarship.orgmdpi.com
Biological Activities and Pharmacological Potential of Naphthyridinone Derivatives, with Focus on 2 Methyl 1h 1 2 Naphthyridin 4 One Context
Anticancer and Antiproliferative Activities
The quest for novel anticancer agents has led to the investigation of numerous synthetic compounds, with naphthyridinone-based molecules emerging as a promising scaffold. nih.govresearchgate.netnih.govresearchgate.net
The cytotoxic effects of 2-methyl-1H- nih.govresearchgate.netnaphthyridin-4-one and its derivatives are often attributed to their interaction with crucial cellular machinery involved in cell division and proliferation.
DNA-binding and Topoisomerase Inhibition: A primary mechanism of action for many naphthyridinone derivatives is the inhibition of DNA topoisomerases. nih.govmedchemexpress.com These enzymes are vital for resolving topological challenges in DNA during replication and transcription. nih.gov By stabilizing the complex between topoisomerase and DNA, these compounds can lead to DNA strand breaks, ultimately triggering cell death. nih.govnih.gov For instance, nalidixic acid, a well-known 1,8-naphthyridinone, selectively inhibits the A subunit of bacterial DNA gyrase (a type II topoisomerase). nih.gov While the direct topoisomerase I or II inhibitory activity of 2-methyl-1H- nih.govresearchgate.netnaphthyridin-4-one is a subject of ongoing research, derivatives of the broader 1,5-naphthyridinone class have been shown to act as inhibitors of bacterial topoisomerase. nih.gov
Tubulin Polymerization Inhibition: Certain 2-aryl-1,8-naphthyridin-4-one derivatives have demonstrated potent antimitotic activity by inhibiting tubulin polymerization. nih.gov This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Induction of Mitotic Catastrophe: A derivative, 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4-one (HKL-1), has been shown to induce mitotic catastrophe in human leukemia HL-60 cells. nih.gov This process is characterized by the induction of multipolar spindles, sustained mitotic arrest, and the generation of multinucleated cells. nih.gov The underlying mechanism involves the downregulation of key mitotic kinases like CDK1, cyclin B1, CENP-E, and aurora B, as well as the regulation of Bcl-2 family proteins to promote apoptosis. nih.gov
Derivatives of the naphthyridinone scaffold have shown significant cytotoxic effects against a variety of human tumor cell lines.
Substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated significant cytotoxicity against a panel of human tumor cell lines from the National Cancer Institute, including those derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.gov The most active of these compounds exhibited potent cytotoxic effects with ED(50) values in the micromolar or even submicromolar range. nih.gov
A notable example is Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, which has been approved for the treatment of advanced gastrointestinal stromal tumors (GIST). mdpi.com Furthermore, a 1,6-naphthyridinone-based MET kinase inhibitor has shown promising antitumor activity in a U-87 MG xenograft model.
The table below summarizes the activity of a selection of naphthyridinone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |
| 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4-one (HKL-1) | Human leukemia HL-60 | Induces G2/M arrest and mitotic catastrophe. nih.gov |
| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Non-small-cell lung, colon, CNS, melanoma, ovarian, prostate, breast | Significant cytotoxic effects. nih.gov |
| Ripretinib (a 1,6-naphthyridin-2(1H)-one) | Advanced gastrointestinal stromal tumors (GIST) | Kinase inhibitor. mdpi.com |
| 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol | T47D breast cancer cells | Weakly active in inhibiting cell growth. researchgate.net |
| Cladanthus mixtus extracts (containing related compounds) | MCF-7 (breast), PC-3 (prostate) | Antiproliferative activity. nih.gov |
Antimicrobial Efficacy
Naphthyridinone derivatives have a well-established history as antimicrobial agents, with nalidixic acid being a pioneering example. nih.gov
The antibacterial activity of naphthyridinones is often linked to their ability to inhibit bacterial DNA gyrase. nih.govnih.gov This mechanism is particularly effective against Gram-negative bacteria.
Nalidixic acid , a 1,8-naphthyridin-4-one, was historically used to treat urinary tract infections caused by Gram-negative bacteria. nih.gov
Derivatives of 1,5-naphthyridinone have also been shown to inhibit bacterial topoisomerase, leading to bacterial cell death. nih.gov
Some 1,8-naphthyridine (B1210474) derivatives have demonstrated the ability to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect. nih.gov
Several studies have highlighted the antifungal potential of naphthyridine derivatives.
Derivatives of 3-amino-2-methyl-1,8-naphthyridine, such as 3-aryldenamino-2-methyl-1,8-naphthyridines and 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl) ureas, have been investigated for their antifungal activity against various phytopathogenic fungi. researchgate.net These compounds were found to inhibit the spore germination of fungi like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata, even at low concentrations. researchgate.netresearchgate.net Compounds containing a halogen side chain were often found to be more potent. researchgate.net
The table below presents the antifungal activity of some naphthyridine derivatives.
| Compound/Derivative | Fungal Strain(s) | Observed Effect |
| 3-aryldenamino-2-methyl-1,8-naphthyridines | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | Inhibition of spore germination. researchgate.netresearchgate.net |
| 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | Inhibition of spore germination. nih.govresearchgate.net |
| Hydrazine derivatives of 5-pyrrolidin-2-one | Candida species | Effective antifungal agents. mdpi.com |
Antiviral Applications and Mechanism of Action
The antiviral activity of naphthyridine derivatives is a growing area of research. The mechanism of action often involves interfering with viral replication processes.
A common antiviral mechanism is the inhibition of viral DNA or RNA polymerase. nih.gov For example, Acyclovir, a guanosine (B1672433) analog, is phosphorylated by viral thymidine (B127349) kinase and then, as a triphosphate, inhibits viral DNA polymerase. nih.gov While specific studies on the antiviral mechanism of 2-methyl-1H- nih.govresearchgate.netnaphthyridin-4-one are limited, the broader class of nucleoside analogs provides a framework for potential mechanisms. For instance, N-Methanocarbathymidine ( (N)-MCT), a conformationally locked nucleoside analog, shows activity against herpesviruses and orthopoxviruses by being phosphorylated by viral thymidine kinases and subsequently inhibiting viral DNA synthesis. nih.gov
Another potential antiviral strategy is interference with host-regulated pathways that are essential for viral replication. nih.gov
Antiparasitic Activity
Naphthyridinone derivatives have emerged as a promising class of compounds in the search for new antiparasitic agents, particularly for combating malaria.
Antimalarial Agents and Hemozoin Formation Inhibition
The survival of the malaria parasite, Plasmodium falciparum, within human red blood cells is dependent on its ability to detoxify the large quantities of heme released during hemoglobin digestion. michigan.gov This is achieved by converting the toxic, soluble heme into an insoluble, crystalline pigment known as hemozoin. michigan.gov This detoxification pathway is a validated and highly attractive target for antimalarial drugs, as its inhibition is lethal to the parasite. michigan.gov
Recent structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines have identified derivatives that function as dual inhibitors, targeting both hemozoin formation and another critical parasite enzyme, phosphatidylinositol-4-kinase (PI4K). nih.govnih.govwikipedia.org These compounds demonstrated a shift in their primary mode of action towards the inhibition of hemozoin formation, which is crucial for parasite survival. nih.govnih.gov This dual-action capability represents a significant strategy in the development of new antimalarials that could potentially circumvent existing drug resistance mechanisms. nih.gov
Inhibition of Phosphatidylinositol-4-kinase (PI4K)
Phosphatidylinositol-4-kinases (PI4Ks) are enzymes that play a crucial role in producing signaling molecules essential for various cellular functions, including membrane trafficking. drugbank.com In Plasmodium falciparum, the PI4Kβ isoform (PfPI4K) is vital for parasite development and represents a key target for antimalarial drug discovery. nih.govnih.gov
Studies on 2,8-disubstituted-1,5-naphthyridines revealed their potency as inhibitors of PfPI4K. nih.govnih.govwikipedia.org However, further investigation into related structures, specifically a 1,5-naphthyridinone derivative, showed a significant loss of this activity. The 1,5-naphthyridinone intermediate, compound 37 , was found to have completely lost its inhibitory potency against PvPI4K (the Plasmodium vivax ortholog) and exhibited only very weak activity against the NF54 strain of P. falciparum. nih.gov
This finding underscores the critical influence of the core scaffold, highlighting that while the broader wikipedia.orgnih.govnaphthyridine class shows promise, the specific naphthyridinone substitution pattern may not be optimal for PI4K inhibition.
Table 1: In Vitro Activity of a 1,5-Naphthyridinone Derivative
| Compound ID | Structure | Target | IC50 (nM) | P. falciparum (NF54) IC50 (nM) |
|---|---|---|---|---|
| 37 | 4-[(1-Methylpiperidin-4-yl)amino]-6-[6-(trifluoromethyl)pyridin-3-yl]-1H-1,5-naphthyridin-2-one | PvPI4K | > 10,000 | 4200 |
Data sourced from ACS Publications. nih.gov
Anti-inflammatory Properties
The anti-inflammatory potential of the broader naphthyridine family has been explored through various derivatives. Compounds containing the wikipedia.orgnih.govnaphthyridine ring system, such as canthinone-type alkaloids, have demonstrated significant anti-inflammatory effects. wikipedia.org Specifically, several canthinone derivatives exhibited strong inhibition of nitric oxide (NO) production induced by lipopolysaccharides (LPS) in murine macrophage cell lines, with IC50 values ranging from 7.73 to 15.09 μM. wikipedia.org
While these findings relate to the general wikipedia.orgnih.govnaphthyridine scaffold, research into other isomers has also revealed potent anti-inflammatory activity. For instance, derivatives of 5-phenyl-3H-imidazo[4,5-c] wikipedia.orgdrugbank.comnaphthyridin-4(5H)-one were identified as a novel class of nonsteroidal anti-inflammatory agents. nih.gov One such compound, 22 , showed powerful oral anti-inflammatory activity in multiple rat paw edema models. nih.gov Its mechanism is thought to involve the induction of glucocorticoid release. nih.gov Furthermore, a 1,8-naphthyridine-3-carboxamide derivative, compound C-34 , demonstrated both in vitro and in vivo anti-inflammatory activity by significantly inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1-β, and IL-6. nih.gov
These studies collectively suggest that the naphthyridinone core is a viable template for the development of novel anti-inflammatory agents, although direct studies on 2-methyl-1H- wikipedia.orgnih.govnaphthyridin-4-one itself are less prevalent.
Table 2: Anti-inflammatory Activity of Selected Naphthyridine Derivatives
| Compound | Naphthyridine Core | Model | Effect | Reference |
|---|---|---|---|---|
| Canthinone Derivatives | wikipedia.orgnih.govNaphthyridine | LPS-induced NO production in RAW 264.7 cells | Strong inhibition (IC50 = 7.73–15.09 μM) | wikipedia.org |
| Compound 22 | wikipedia.orgdrugbank.comNaphthyridinone | Carrageenan-induced rat paw edema | Potent oral activity (ED40 = 5.3 mg/kg) | nih.gov |
| Compound C-34 | wikipedia.orgdrugbank.comNaphthyridinone | LPS-induced cytokines in mice | Significant inhibition of TNF-α, IL-1-β, IL-6 | nih.gov |
Central Nervous System (CNS) Modulatory Effects
While direct investigation into the CNS effects of 2-methyl-1H- wikipedia.orgnih.govnaphthyridin-4-one is limited, research on other naphthyridine isomers provides preliminary insights into the potential neurological activities of this chemical class.
Anticonvulsant Activity
The search for novel antiepileptic drugs (AEDs) has led to the exploration of various heterocyclic compounds. Anticonvulsants function by suppressing the excessive and uncontrolled firing of neurons that characterizes seizures. wikipedia.org Studies have shown that certain fused heterocyclic systems based on the naphthyridine scaffold possess anticonvulsant properties.
Specifically, a series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines were synthesized and evaluated for their neurotropic activity. texas.gov Several of these compounds displayed significant anticonvulsant effects against seizures induced by pentylenetetrazole. texas.gov The structure-activity relationship study indicated that the substituent on the piperazine (B1678402) ring was crucial for the observed activity. texas.gov Although these findings pertain to the nih.govwikipedia.orgnaphthyridine isomer, they suggest that the broader naphthyridine family could serve as a foundation for designing new anticonvulsant agents.
Psychotropic and Neuroprotective Aspects
Psychotropic medications act on the chemical makeup of the brain and nervous system to treat mental illnesses. wikipedia.org The naphthyridine scaffold has been incorporated into compounds with potential psychotropic effects. For example, certain pyrazolo[3,4-c]-2,7-naphthyridine derivatives that showed anticonvulsant activity also exhibited notable psychotropic properties. texas.gov Docking studies suggested that these compounds have a strong affinity for GABA-A and 5-HT1A receptors, which are important targets for psychotropic drugs. texas.gov
Furthermore, alkaloids containing an indolo nih.govmedscape.comnaphthyridine structure have been reported to exert effects on the central nervous system, including sedative and hypotensive activities. wikipedia.org These examples from related naphthyridine isomers highlight the potential of the core structure to be developed into agents with CNS modulatory effects, warranting further investigation into the specific properties of wikipedia.orgnih.govnaphthyridin-4-one derivatives.
Cardiovascular System Targets
Naphthyridine derivatives have been investigated for their effects on the cardiovascular system, demonstrating potential as therapeutic agents for conditions such as hypertension.
Antihypertensive Agents
Derivatives of the naphthyridine core have shown promise as antihypertensive agents. While direct studies on 2-methyl-1H- nih.govnih.govnaphthyridin-4-one are limited in this context, research on related isomers, such as the 1,8-naphthyridines, provides insight into the potential of this chemical class. A series of 4-(N-methylenecycloalkylamino)-1,8-naphthyridine derivatives were synthesized and evaluated for their antihypertensive activity through a vasodilator mechanism. nih.gov Several of these compounds demonstrated significant vasorelaxing effects, with some appearing to act as guanylate cyclase inhibitors or as activators of ATP-sensitive potassium channels. nih.gov For instance, one particular derivative displayed a potent in vitro vasodilator activity with a pIC50 value of 6.92. nih.gov This suggests that the naphthyridine scaffold is a viable starting point for the development of novel antihypertensive drugs.
Angiotensin II Receptor Antagonism
Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive drugs that work by blocking the action of angiotensin II, a potent vasoconstrictor. nih.govnih.gov They selectively inhibit the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure. nih.govyoutube.com Extensive searches of the scientific literature did not yield specific studies linking 2-methyl-1H- nih.govnih.govnaphthyridin-4-one or its close derivatives to direct antagonism of the angiotensin II receptor. While the broader class of nitrogen-containing heterocyclic compounds has been widely explored for cardiovascular applications, this particular mechanism of action does not appear to be a primary focus for the 1,5-naphthyridinone scaffold based on available research.
Enzyme Inhibition Profiles
The 1,5-naphthyridinone skeleton has proven to be a versatile template for the design of various enzyme inhibitors, targeting kinases, phosphodiesterases, and bacterial topoisomerases.
Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, c-Met, Protein Kinases)
Naphthyridine derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
TGF-beta Type I Receptor (ALK5): Optimization of a screening hit led to the discovery of novel 1,5-naphthyridine (B1222797) derivatives as potent and selective inhibitors of the transforming growth factor-beta type I receptor, ALK5. nih.gov Compounds with aminothiazole and pyrazole (B372694) substitutions were identified, with some showing inhibitory concentrations (IC50) in the low nanomolar range (4-6 nM) against ALK5 autophosphorylation. nih.gov X-ray crystallography confirmed the binding mode of these inhibitors to human ALK5. nih.gov
Phosphoinositide 3-kinase (PI3K): A series of aryl(1-arylamino)ethyl-1,5-naphthyridine derivatives have been prepared as selective inhibitors of PI3Kδ, a lipid kinase involved in inflammatory and autoimmune diseases, as well as cancer. nih.gov
mTOR: A derivative of benzo[h] nih.govnih.govnaphthyridin-2(1H)-one, named Torin2, was identified as a highly potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway. mit.edu Torin2 inhibits cellular mTOR activity with an EC50 of 0.25 nM and demonstrates over 800-fold selectivity against PI3K. mit.edu
Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, a kinase implicated in neurodegenerative and kidney diseases. nih.gov
Ripretinib: A notable example of a marketed drug is Ripretinib, which features a 1,6-naphthyridin-2(1H)-one core. It is a broad-spectrum kinase inhibitor used for the treatment of advanced gastrointestinal stromal tumors (GIST). nih.gov
| Compound Class | Target Kinase | Reported Activity |
| 1,5-Naphthyridine aminothiazole/pyrazole derivatives | TGF-beta Type I Receptor (ALK5) | IC50 = 4-6 nM nih.gov |
| Aryl(1-arylamino)ethyl-1,5-naphthyridine derivatives | PI3Kδ | Selective Inhibition nih.gov |
| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-one (Torin2) | mTOR | EC50 = 0.25 nM mit.edu |
| Substituted 1,6-Naphthyridines | CDK5 | CDK5 Inhibition nih.gov |
| 1,6-Naphthyridin-2(1H)-one (Ripretinib) | Multiple Kinases (e.g., KIT, PDGFRA) | Approved drug for GIST nih.gov |
Phosphodiesterase (PDE) Inhibition (e.g., PDE4)
Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. mdpi.commdpi.com PDE4, in particular, is a key target for inflammatory diseases. nih.gov The naphthyridinone scaffold has been identified as a potent template for the development of PDE4 inhibitors. encyclopedia.pub These inhibitors function by increasing intracellular cAMP levels, which in turn modulates the production of inflammatory mediators. nih.gov The clinical utility of PDE4 inhibitors has been established with the approval of drugs like roflumilast (B1684550) for COPD and apremilast (B1683926) for psoriatic arthritis. mdpi.comencyclopedia.pub While specific data for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one is not detailed, the broader class of naphthyridinones is recognized for its potent PDE4 inhibitory activity.
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a well-established target for antibacterial agents. nih.gov The naphthyridinone core is famously present in nalidixic acid, the progenitor of the quinolone class of antibiotics. More recently, novel bacterial topoisomerase inhibitors (NBTIs) based on a tricyclic 1,5-naphthyridinone scaffold have been developed. nih.govnih.gov These compounds target both DNA gyrase (GyrA subunit) and the related enzyme topoisomerase IV (ParC subunit), demonstrating broad-spectrum antibacterial activity. nih.govnih.govnih.gov
One such series of oxabicyclooctane-linked NBTIs with a (R)-hydroxy-1,5-naphthyridinone moiety showed potent activity against bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov This compound also demonstrated efficacy in a murine bacteremia model. nih.gov Further structure-activity relationship (SAR) studies on this series have explored various substitutions to optimize antibacterial potency and reduce off-target effects. nih.gov
| Compound Series | Target Enzyme(s) | Example Activity (S. aureus) |
| Tricyclic (R)-hydroxy-1,5-naphthyridinone NBTIs | DNA Gyrase (GyrA), Topoisomerase IV (ParC) | MIC = 0.25 μg/mL nih.gov |
| Fluoro substituted pyridoxazinone NBTIs | DNA Gyrase, Topoisomerase IV | MIC = 0.5 μg/mL nih.gov |
| Pyridodioxane-containing NBTIs | DNA Gyrase, Topoisomerase IV | MIC = 0.5 μg/mL nih.gov |
Modulation of Receptor Activity (e.g., Adenosine (B11128) Receptors, Adrenoceptors)
The naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological receptors. nih.gov The modulation of adenosine and adrenergic receptors, in particular, represents a significant area of investigation for this class of compounds, suggesting potential therapeutic applications in various physiological and pathological conditions. chemrxiv.orgmdpi.com
Adenosine Receptors: Adenosine receptors, including the A1, A2A, A2B, and A3 subtypes, are ubiquitous G-protein coupled receptors that play crucial roles in regulating physiological functions in the central nervous system (CNS) and peripheral tissues. mdpi.com Their modulation can influence processes such as sleep, pain, inflammation, and cardiac function. mdpi.com
Derivatives of the 1,8-naphthyridine core have been a particular focus of research for their potent and selective interactions with adenosine receptors. A series of 2-phenyl-1,8-naphthyridine (B10842077) derivatives have been synthesized and identified as highly potent and selective antagonists for the A1 adenosine receptor. nih.gov In these studies, substitutions at the 4 and 7 positions of the naphthyridine ring were found to be critical in modulating affinity and selectivity. For instance, a 4-hydroxyl (OH) substitution, leading to a 4-quinoid structure, was shown to increase affinity for both A1 and A2A receptors. nih.gov The introduction of electron-withdrawing groups at the 7-position further enhanced A1 affinity and selectivity, with one 7-chloro derivative exhibiting a K_i value of 0.15 nM for the A1 receptor and remarkable selectivity over A2A and A3 receptors. nih.gov
Conversely, other 1,8-naphthyridin-4-one derivatives have been developed as selective ligands for the A2A adenosine receptor, while showing little to no affinity for the A1 subtype. nih.gov This highlights the chemical tractability of the naphthyridinone scaffold, where specific substitution patterns can finely tune receptor selectivity.
Adrenoceptors: Adrenergic receptors (adrenoceptors), which are also G-protein coupled receptors, are classified into α and β subtypes and are central to the sympathetic nervous system, regulating functions like blood pressure, heart rate, and smooth muscle contraction. nih.gov The development of ligands that can selectively modulate these receptors is a key strategy for treating conditions such as hypertension, asthma, and glaucoma. chemrxiv.org
While specific studies on 2-methyl-1H- nih.govnih.govnaphthyridin-4-one are not prevalent in the reviewed literature, the broader class of heterocyclic compounds containing motifs similar to naphthyridines have been investigated as adrenergic modulators. For example, photochromic ligands have been developed to control adrenoceptor activity with light, demonstrating the potential for precise spatiotemporal modulation of adrenergic neurotransmission. ub.edu The general pharmacophore for many adrenergic agents involves a protonated amine separated by a short linker from an aromatic ring, a motif that can be conceptually related to substituted naphthyridinones. unimi.it Research on optical isomers of related compounds has demonstrated high selectivity for α1-adrenoceptors, indicating that stereochemistry is a critical factor in the potency and selectivity of these ligands. nih.gov The modulation of β-adrenoceptors, which can enhance neurotransmitter release in certain tissues, has also been documented for various compounds. nih.gov
Table 1: Modulation of Receptor Activity by Naphthyridine Derivatives
| Compound Class | Receptor Target | Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1,8-Naphthyridine derivatives | Adenosine A1 | Antagonist | High potency (sub-nanomolar range) and selectivity. 4-OH and 7-chloro substitutions enhance affinity. | nih.gov |
| 1,8-Naphthyridin-4-one derivatives | Adenosine A2A | Ligand | Showed interesting affinity and selectivity for A2A receptors with a lack of affinity for A1 receptors. | nih.gov |
| YM-12617 (Sulfonamide derivative) | α1-Adrenoceptor | Antagonist | R(-) isomer is a highly potent and selective antagonist compared to the S(+) isomer. | nih.gov |
| Various Ligands | β-Adrenoceptors | Modulator | Release-enhancing β2-adrenoceptors identified at sympathetic axons in atria and spleen. | nih.gov |
DNA Stabilizing Activity and Intercalation Studies
The interaction of small molecules with DNA is a cornerstone of the mechanism of action for many anticancer and antimicrobial agents. mdpi.comnih.gov Naphthyridine derivatives, owing to their planar aromatic structure, are well-suited to interact with DNA through various binding modes, including intercalation and groove binding, leading to DNA stabilization and potential inhibition of cellular processes like replication. nih.govnih.gov
Mechanisms of DNA Interaction: Studies on various naphthyridine derivatives have revealed different modes of DNA binding. Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding is often characterized by significant changes in the spectroscopic properties of the molecule, such as a bathochromic (red) shift and hypochromism in UV-Visible absorption spectra, an increase in the viscosity of DNA solutions, and an increase in the DNA melting temperature (T_m). nih.gov For instance, a thieno[2,3-b]-1,8-naphthyridine derivative was shown to intercalate into calf thymus DNA (ct-DNA) with a binding constant (K_b) of 2.1 x 10^6 M^-1 and increased the DNA melting temperature by approximately 4°C. nih.gov
Alternatively, some naphthyridine derivatives interact with DNA via groove binding, where the molecule fits into the minor or major groove of the DNA helix. This is often associated with weaker spectroscopic changes, such as hypochromicity with little to no shift in absorption wavelength. nih.gov The binding of 2-acetylamino-7-methyl-1,8-naphthyridine to a guanine (B1146940) base opposite an abasic site in a DNA duplex is a specific example of strong, targeted interaction, which significantly stabilized the DNA duplex, increasing its melting temperature by 8.6°C. nih.gov
Furthermore, some naphthyridine derivatives can act as DNA gyrase inhibitors, an enzyme crucial for bacterial DNA replication. mdpi.com This mechanism is the basis for the antibacterial activity of nalidixic acid, a pioneering 1,8-naphthyridine-3-carboxylic acid antibiotic. mdpi.com
Dinuclear platinum(II) complexes incorporating a 1,5-naphthyridine bridging ligand have also been synthesized and shown to interact with DNA, exhibiting cytotoxic activity against tumor cell lines. rsc.org The fluorescence of certain dibenzo[b,h] nih.govrsc.orgnaphthyridinium derivatives changes upon intercalation into double-stranded DNA, suggesting their potential application as DNA probes. rsc.org
Table 2: DNA Interaction Studies of Naphthyridine Derivatives
| Compound/Derivative Class | DNA Interaction Mode | Experimental Observations | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid | Intercalation | Bathochromic and hypochromic shifts in UV-Vis spectra, increased DNA viscosity, ΔT_m ≈ 4°C. | Strong binding to ct-DNA with K_b = 2.1 x 10^6 M^-1. | nih.gov |
| 2-Acetylamino-7-methyl-1,8-naphthyridine | Groove Binding/Base-Specific | Increase in T_m of 8.6°C for AP site-containing DNA. | Strong and specific binding to a guanine base opposite an abasic site. | nih.gov |
| Amino acid/boronic acid naphthyridine derivatives | Groove Binding | Hypochromicity in absorption spectra, fluorescence quenching. | Binds in the minor groove of DNA; effective as fluorescent DNA stains. | nih.gov |
| Dibenzo[b,h] nih.govrsc.orgnaphthyridinium triflates | Intercalation | Strong fluorescence that changes upon DNA interaction. | Potential as fluorescent DNA probes. | rsc.org |
| 7-Methyl-1,8-naphthyridinone derivatives | DNA Gyrase Inhibition | Moderate to high inhibitory effect against DNA gyrase. | Potential as antibacterial agents. | mdpi.com |
Computational and Spectroscopic Investigations of 2 Methyl 1h 1 2 Naphthyridin 4 One and Naphthyridinone Systems
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, Lewis-like picture of the electron density, which is intuitive for chemists. The analysis of the Fock matrix in the NBO basis reveals hyperconjugative interactions, which are key to understanding molecular stability and charge delocalization.
In the context of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, NBO analysis would be expected to reveal significant intramolecular interactions. The delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings is a critical factor in the stability of the molecule. materialsciencejournal.org The second-order perturbation theory analysis within NBO provides a quantitative measure of these interactions, with higher E(2) values indicating stronger interactions. materialsciencejournal.org
For instance, in related heterocyclic systems, studies have shown strong intramolecular hyperconjugative interactions involving the delocalization of π-electrons. materialsciencejournal.org In salicylanilide (B1680751) derivatives, for example, the electron density is shown to transfer from the lone pairs of oxygen, chlorine, and nitrogen to the antibonding π* and σ* orbitals of the C-C, C-O, and C-N bonds, confirming intramolecular charge transfer. materialsciencejournal.org Similarly, for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, we would anticipate significant charge transfer from the electron-donating methyl group and the lone pairs of the heteroatoms to the electron-deficient regions of the bicyclic system. The presence of the carbonyl group (C=O) and the imine-like nitrogen within the rings creates a push-pull system that facilitates these delocalization effects. The N-H---O intramolecular hydrogen bond, if present in a suitable conformation, would also be a significant stabilizing interaction that can be quantified by NBO analysis. mdpi.com
A hypothetical NBO analysis for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one would likely highlight the following key interactions:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) |
| LP (1) N1 | π* (C4-C4a) | High |
| LP (1) O4 | π* (C4-N5) | Moderate |
| π (C2-C3) | π* (C4-C4a) | Moderate |
| σ (C-H) of CH3 | π* (C2-C3) | Low |
Note: This table is a hypothetical representation of expected NBO analysis results for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one based on principles from related systems. Actual values would require specific DFT calculations.
Theoretical Spectroscopic Characterization and Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of computational chemistry for predicting the electronic absorption spectra of molecules. molpro.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT allows for the assignment of the observed bands in experimental UV-Vis spectra to specific electronic transitions, such as π→π* and n→π*. reddit.comnih.gov
For 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the conjugated bicyclic system. The presence of the methyl group, a weak electron-donating group, is likely to cause a slight red shift (bathochromic shift) in the absorption bands compared to the unsubstituted 1H- nih.govnih.govnaphthyridin-4-one. The carbonyl group and the ring nitrogens possess lone pairs of electrons, which could give rise to weaker n→π* transitions, although these are often obscured by the more intense π→π* bands.
A typical TD-DFT calculation for this molecule would involve optimizing the ground state geometry using DFT, followed by the TD-DFT calculation to obtain the excitation energies. The choice of functional and basis set is crucial for obtaining accurate results. youtube.com For similar aromatic systems, hybrid functionals like B3LYP and PBE0, often in conjunction with a triple-zeta basis set like def2-TZVP, have been shown to provide a good balance of accuracy and computational cost. youtube.com
The main electronic transitions for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one predicted by TD-DFT would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, including the nitrogen atoms and the carbon atoms of the pyridinone ring, while the LUMO would be distributed over the electron-deficient pyrimidine (B1678525) ring and the carbonyl group.
| Transition | Wavelength (nm) (Hypothetical) | Oscillator Strength (f) (Hypothetical) | Major Contribution |
| S0 → S1 | 320-350 | > 0.1 | HOMO → LUMO (π→π) |
| S0 → S2 | 280-310 | < 0.1 | n→π |
| S0 → S3 | 250-280 | > 0.2 | HOMO-1 → LUMO (π→π*) |
Note: This table presents hypothetical TD-DFT results for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, illustrating the expected nature of electronic transitions based on studies of analogous compounds.
Molecular Modeling and Simulation Approaches
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. It is an invaluable tool in drug discovery for identifying potential biological targets and understanding the key interactions that govern binding affinity. Naphthyridinone derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of kinases and bacterial topoisomerases. nih.gov
For 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, molecular docking studies could be employed to screen for potential protein targets. Based on the activities of related compounds, promising targets could include Transforming Growth Factor-beta Type I Receptor (ALK5) and bacterial DNA gyrase. nih.govnih.gov A typical docking workflow involves preparing the 3D structure of the ligand and the receptor, defining the binding site on the receptor, and then using a scoring function to evaluate the different binding poses.
A successful docking study would reveal the binding mode of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one within the active site of a target protein. Key interactions would likely involve hydrogen bonds between the carbonyl oxygen and the N-H group of the ligand with amino acid residues in the binding pocket. The methyl group could engage in hydrophobic interactions, and the aromatic rings could form π-π stacking or π-cation interactions with appropriate residues.
| Potential Protein Target | PDB ID (Example) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| ALK5 | 1VJY | Lys232, His283 | Hydrogen Bond |
| Tyr249 | π-π Stacking | ||
| DNA Gyrase (S. aureus) | 2XCT | Asp79, Ser80 | Hydrogen Bond, Metal Coordination |
| Arg144 | Cation-π Interaction |
Note: This table provides hypothetical examples of potential protein targets and interactions for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one based on the known pharmacology of the naphthyridinone scaffold.
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
Following a docking study of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one with a potential protein target, an MD simulation would be the next logical step. The simulation would typically be run for tens to hundreds of nanoseconds in a solvated environment that mimics physiological conditions. Analysis of the MD trajectory can provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of water molecules in mediating interactions. Key parameters to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds and other interactions over the simulation time.
Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. The naphthyridinone scaffold, with its inherent charge transfer characteristics, presents a promising framework for the design of NLO materials.
The NLO properties of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one can be investigated computationally by calculating the static and dynamic first hyperpolarizability (β) and second hyperpolarizability (γ) using DFT. The presence of the electron-donating methyl group and the electron-withdrawing carbonyl group creates a push-pull system that can enhance the NLO response. Theoretical studies on related push-pull chromophores have demonstrated that the strategic placement of donor and acceptor groups can significantly increase the hyperpolarizability.
A computational study of the NLO properties of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one would involve calculating the polarizability and hyperpolarizability tensors. The results would indicate the potential of this molecule for NLO applications. Further derivatization, for example, by introducing stronger electron-donating and -withdrawing groups, could be explored in silico to optimize the NLO response.
| NLO Property | Calculated Value (a.u.) (Hypothetical) |
| Dipole Moment (μ) | 3-5 |
| Polarizability (α) | 100-150 |
| First Hyperpolarizability (β) | 500-1000 |
Note: This table presents hypothetical calculated NLO properties for 2-methyl-1H- nih.govnih.govnaphthyridin-4-one to illustrate the expected order of magnitude for a molecule with its structural features.
Structure Activity Relationship Sar Studies and Rational Drug Design Principles for 2 Methyl 1h 1 2 Naphthyridin 4 One Analogues
Impact of Substituent Modifications on Pharmacological Activity and Selectivity
Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry that deciphers the correlation between the chemical structure of a compound and its biological activity. For the 1,5-naphthyridinone framework, SAR studies have been instrumental in identifying key structural motifs that govern pharmacological effects.
Research into novel bacterial topoisomerase inhibitors (NBTIs) has extensively explored the 1,5-naphthyridine (B1222797) scaffold. nih.gov These inhibitors function by binding to bacterial DNA gyrase and topoisomerase IV at a site distinct from that of fluoroquinolones. nih.gov A typical NBTI consists of three structural motifs, and the 1,5-naphthyridine ring often serves as the "left-hand motif." nih.gov Studies on analogues of the NBTI AM-8722 revealed that modifications at the N-1 position of the 1,5-naphthyridin-2-one ring significantly impact potency and spectrum. The introduction of a 7-fluoro-1-cyanomethyl group led to the identification of compound AM-8888, which demonstrated improved antibacterial potency with MIC values ranging from 0.016-4 μg/mL against a panel of bacteria. nih.gov
In a different therapeutic area, 1,5-naphthyridine derivatives have been developed as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov An initial screening hit was optimized by introducing various substituents. This optimization led to the discovery of aminothiazole and pyrazole (B372694) derivatives of the 1,5-naphthyridine scaffold. nih.gov For instance, compounds 15 and 19 in this series potently inhibited ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively, showcasing high selectivity over other kinases like p38 MAP kinase. nih.gov The X-ray crystal structure of compound 19 complexed with human ALK5 confirmed the binding mode, validating the design strategy. nih.gov
The table below summarizes the impact of specific substituent modifications on the activity of 1,5-naphthyridinone analogues from a study on ALK5 inhibitors. nih.gov
Table 1: SAR of 1,5-Naphthyridine Analogues as ALK5 Inhibitors
| Compound | R (Substituent) | ALK5 IC50 (nM) | p38 IC50 (nM) |
|---|---|---|---|
| 1 | 2-pyridyl | 25 | 130 |
| 15 | 2-amino-1,3-thiazol-4-yl | 6 | >10000 |
| 19 | 1H-pyrazol-4-yl | 4 | >10000 |
This interactive table is based on data from a study on TGF-beta type I receptor inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Naphthyridinone Frameworks
The discovery of novel and patentable chemical entities often requires moving beyond simple substituent modifications. Scaffold hopping and bioisosteric replacement are two powerful strategies used by medicinal chemists to achieve this. nih.gov
Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original's biological activity. nih.gov This is done to discover new chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.govnih.gov For the 1,5-naphthyridinone framework, a medicinal chemist might replace the bicyclic core with another heterocyclic system known to adopt a similar 3D arrangement of key binding groups. For example, a quinolinone or a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold could be considered as a potential hop, as these structures are also privileged in medicinal chemistry. mdpi.com The success of such a hop depends on the new scaffold's ability to present the necessary pharmacophoric features in the correct spatial orientation to interact with the biological target. nih.gov
Bioisosteric replacement is a more subtle modification where an atom or a group of atoms in a compound is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comu-tokyo.ac.jp The goal is to create a new molecule that retains the desired biological activity but has improved characteristics, such as attenuated toxicity, altered metabolism, or modified bioavailability. cambridgemedchemconsulting.com The replacement of a hydrogen atom with fluorine is a common example, as fluorine can block metabolic oxidation at that position and alter the electronic properties of the molecule. u-tokyo.ac.jpnih.gov In the context of 2-methyl-1H- nih.govnih.govnaphthyridin-4-one, the methyl group at the C-2 position could be replaced by bioisosteres like an amino group (NH2) or a trifluoromethyl group (CF3). cambridgemedchemconsulting.com The carbonyl group at C-4 could potentially be replaced by a thiocarbonyl (C=S) or a sulfoximine (B86345) group. These changes, while seemingly minor, can have profound effects on the compound's properties.
Table 2: Common Classical and Non-Classical Bioisosteric Replacements
| Original Group | Bioisosteric Replacement(s) |
|---|---|
| -H | -F, -D |
| -OH | -NH2, -SH, -F, -CH3 |
| -Cl | -Br, -CF3, -CN |
| -CH3 | -NH2, -OH, -Cl |
| Phenyl Ring | Pyridyl, Thienyl, Oxazole |
| Carbonyl (-C=O) | Sulfone (-SO2-), Thiocarbonyl (-C=S) |
| Ester (-COOR) | Amide (-CONHR), Oxadiazole |
This table presents examples of common bioisosteric replacements used in drug design. cambridgemedchemconsulting.comu-tokyo.ac.jpnih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
In the absence of a high-resolution 3D structure of the biological target, medicinal chemists turn to ligand-based drug design methods. nih.govmdpi.com These strategies rely on studying a set of molecules known to be active against the target to deduce the essential structural features required for activity. nih.gov
Pharmacophore modeling is a central tool in this approach. A pharmacophore is an abstract 3D representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific target receptor and elicit a biological response. mdpi.comresearchgate.net
For a series of active 2-methyl-1H- nih.govnih.govnaphthyridin-4-one analogues, a pharmacophore model could be generated by aligning the most potent compounds and identifying common features. A hypothetical model would likely include:
A Hydrogen Bond Donor (HBD): The N-H group at position 1 of the naphthyridinone ring.
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at position 4.
A Hydrophobic Feature: The methyl group at position 2.
Additional Features: Depending on the specific analogues, other features like aromatic rings or further hydrogen bond acceptors/donors from substituents at other positions would be included. mdpi.com
Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. researchgate.netmdpi.com This provides a computationally efficient way to find novel structural scaffolds. mdpi.com
High-Throughput Screening and Virtual Screening Approaches for Lead Identification
The initial identification of active compounds, or "hits," is often accomplished through large-scale screening campaigns. youtube.com These campaigns can be either experimental (High-Throughput Screening) or computational (Virtual Screening).
High-Throughput Screening (HTS) uses automated robotics and sensitive detection methods to physically test hundreds of thousands to millions of compounds from a chemical library for activity against a specific biological target. youtube.com This method allows for the rapid identification of hits, which can then be subjected to further validation and optimization. youtube.comyoutube.com A 1,5-naphthyridinone derivative could be identified as a hit from such a screen, providing a starting point for a drug discovery program. nih.gov An important follow-up to HTS is determining the mode of inhibition (e.g., competitive, uncompetitive) for the identified hits, a process which can also be adapted for high-throughput analysis. nih.gov
Virtual Screening (VS) , also known as in silico screening, is a computational technique used to search large libraries of virtual compounds to identify those most likely to bind to a drug target. nih.gov When the 3D structure of the target protein is known, structure-based virtual screening (SBVS) is often employed. nih.gov This involves using molecular docking programs to predict how each compound in a virtual library fits into the binding site of the target. nih.gov The compounds are then ranked based on a scoring function that estimates binding affinity. mdpi.com This approach can effectively prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, saving significant time and resources compared to HTS. nih.gov
Both HTS and VS are powerful methods for identifying initial lead compounds like 2-methyl-1H- nih.govnih.govnaphthyridin-4-one analogues, which then enter the pipeline for further optimization.
Optimization Strategies for Potency, Selectivity, and Biological Profiles
This iterative process typically involves:
Potency Enhancement: Using SAR data (as discussed in 6.1), chemists systematically modify the lead structure to improve its binding affinity for the target. This might involve exploring different substituents at various positions on the 1,5-naphthyridinone ring to maximize interactions with the target's binding pocket. nih.gov
Selectivity Improvement: A potent drug must also be selective, meaning it should bind strongly to its intended target but weakly or not at all to other related targets to minimize off-target side effects. nih.gov For example, kinase inhibitors are often optimized for selectivity against a panel of other kinases. nih.gov This is achieved by exploiting subtle structural differences between the binding sites of different proteins.
Improving Physicochemical and Pharmacokinetic Properties: A compound's journey through the body is governed by its physicochemical properties. Optimization often focuses on improving solubility, metabolic stability, and cell permeability. helsinki.fi This can be achieved through techniques like bioisosteric replacement (e.g., adding fluorine to block metabolism) or by modifying functional groups to reduce clearance and improve oral bioavailability. nih.govresearchgate.net
For example, extensive SAR studies on a series of thienopyrimidine derivatives, which are structurally related to naphthyridinones, led to lead compounds with single-digit nanomolar potency against their target (PI3Kδ) and over 100-fold selectivity against other isoforms. nih.gov These compounds were further optimized to have favorable pharmacokinetic properties, which translated into significant efficacy in animal models. nih.gov This demonstrates the successful application of a holistic optimization strategy to convert a promising scaffold into a viable drug candidate.
Future Perspectives and Emerging Research Directions in 2 Methyl 1h 1 2 Naphthyridin 4 One Chemistry
Development of Novel and Efficient Synthetic Methodologies for Structural Diversity
The quest for new and efficient ways to synthesize and modify the 1,5-naphthyridine (B1222797) core is paramount to unlocking its full potential. Traditional methods like the Skraup and Friedländer reactions are being supplemented and, in some cases, replaced by more modern and versatile synthetic strategies. nih.govmdpi.com
Recent advancements include:
Cycloaddition Reactions: [4+2] cycloaddition reactions are being explored for the construction of the 1,5-naphthyridine framework. nih.govmdpi.com For instance, the reaction between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid has been shown to yield 1,5-naphthyridines. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in functionalizing the 1,5-naphthyridine ring. acs.orgacs.org This allows for the introduction of a wide variety of substituents at specific positions, which is crucial for structure-activity relationship (SAR) studies. acs.orgacs.org
Novel Ring Closure Strategies: Researchers are developing innovative methods for ring closure to create the bicyclic naphthyridine system. One such approach involves the thermolysis of ylidene derivatives prepared from 3-aminopyridines. acs.org
Functional Group Interconversion: The conversion of existing functional groups on the naphthyridine ring is a key strategy for generating diverse analogues. For example, the carbonyl group of 1,5-naphthyridinones can be converted into a halogen, which then serves as a good leaving group for the introduction of various nucleophiles. nih.gov
These evolving synthetic methodologies are not only expanding the accessible chemical space around the 2-methyl-1H- rsc.orgchemicalprobes.orgnaphthyridin-4-one core but are also enabling the creation of more complex and functionally diverse molecules for a range of applications.
Exploration of New Biological Targets and Undiscovered Therapeutic Areas
While the antibacterial and anticancer properties of naphthyridinones are well-documented, current research is venturing into new therapeutic territories. The unique structural features of the 1,5-naphthyridine scaffold make it a promising candidate for interacting with a variety of biological targets.
Emerging areas of investigation include:
Kinase Inhibition: Naphthyridine-based compounds are being investigated as potent and selective inhibitors of various kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases like cancer and inflammatory disorders. nih.govresearchgate.net For example, a naphthyridine-based inhibitor has been identified as a highly selective chemical probe for casein kinase 2 (CK2), a protein implicated in cancer and other diseases. nih.gov
Antiviral Activity: The potential of 1,5-naphthyridine derivatives as antiviral agents is an active area of research. nih.gov One study highlighted a naphthyridine derivative as a potential pharmacophore for the development of novel anti-Ebola virus drugs. nih.gov
Neurodegenerative Diseases: The ability of certain heterocyclic compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. The potential of naphthyridinones in this area is being explored.
Parasitic Infections: Researchers have developed 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, showing in vivo efficacy against malaria. acs.org
GPCR Modulation: A naphthyridinone has been identified as an inverse agonist of the cannabinoid receptor 1 (CNR1), a G-protein coupled receptor. chemicalprobes.org
The exploration of these new biological targets holds the promise of expanding the therapeutic utility of 2-methyl-1H- rsc.orgchemicalprobes.orgnaphthyridin-4-one derivatives beyond their traditional applications.
Integration of Advanced Computational Approaches for Predictive Design
The integration of computational chemistry and molecular modeling is revolutionizing the drug discovery process. These in silico methods are being increasingly applied to the design and optimization of 2-methyl-1H- rsc.orgchemicalprobes.orgnaphthyridin-4-one-based compounds.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand the binding modes of naphthyridinone derivatives and to guide the design of new compounds with improved affinity and selectivity. semanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, helping to assess the stability of interactions and the conformational changes that may occur upon binding. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, untested molecules.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for new compounds with similar properties.
Computational studies have been instrumental in understanding the structure-activity relationships of novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridinone scaffold. semanticscholar.orgacs.org For instance, computational analyses have elucidated the importance of specific interactions, such as hydrogen bonding and halogen bonding, for potent enzyme inhibition. semanticscholar.orgacs.org These predictive models accelerate the design-synthesis-test cycle, leading to the more rapid identification of promising drug candidates.
Development of Naphthyridinone-Based Functional Materials and Probes
The unique photophysical and electronic properties of the 1,5-naphthyridine ring system make it an attractive building block for the development of functional materials and chemical probes.
Emerging applications in this area include:
Fluorescent Probes: Naphthyridine derivatives are being developed as fluorescent probes for various biological applications. rsc.orgnih.gov For example, near-infrared fluorescent probes based on naphthyridine derivatives have been synthesized for imaging mitochondrial nucleic acids. rsc.org Another study reported a naphthyridine-based fluorescent probe for sensing amines and proteins. nih.gov
Organic Electronics: The electron-deficient nature of the 1,5-naphthyridine core makes it a suitable component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
Metal Complexes and Catalysis: The nitrogen atoms in the 1,5-naphthyridine ring can coordinate with metal ions, leading to the formation of metal complexes with interesting catalytic and material properties. rsc.org Ruthenium(II) complexes with naphthyridinone-substituted phosphine (B1218219) ligands have been synthesized and their reactivity explored. rsc.org
The development of these functional materials and probes represents a significant diversification of the applications of 2-methyl-1H- rsc.orgchemicalprobes.orgnaphthyridin-4-one chemistry beyond the traditional biomedical sphere.
Synergistic Approaches and Combination Therapies Involving Naphthyridinones
To combat drug resistance and enhance therapeutic efficacy, researchers are increasingly exploring combination therapies and synergistic approaches. Naphthyridinone derivatives are being investigated for their potential to act in concert with other therapeutic agents.
Key strategies include:
Combination with Existing Antibiotics: Studies have shown that 1,8-naphthyridine (B1210474) derivatives can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a synergistic effect. mdpi.com This approach could help to overcome antibiotic resistance, a major global health challenge.
Dual-Targeting Inhibitors: Designing single molecules that can inhibit multiple targets is an emerging strategy in drug discovery. The 1,5-naphthyridine scaffold is being used to develop dual-targeting inhibitors, such as those that inhibit both bacterial DNA gyrase and topoisomerase IV. acs.org
Combination with Other Anticancer Drugs: In the context of cancer therapy, combining naphthyridinone-based drugs with other chemotherapeutic agents or targeted therapies could lead to improved treatment outcomes and reduced side effects.
The investigation of these synergistic approaches and combination therapies is a promising avenue for maximizing the therapeutic potential of 2-methyl-1H- rsc.orgchemicalprobes.orgnaphthyridin-4-one and its derivatives in the fight against complex diseases.
Q & A
Q. What are the primary synthetic routes for 2-methyl-1H-[1,5]naphthyridin-4-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via cyclization or oxidation of substituted precursors. For example, refluxing intermediates in diphenyl ether (Ph₂O) yields a mixture of 2-methyl-1,5-naphthyridin-4(1H)-one (75% yield) and its 1,7-isomer, with selectivity influenced by solvent polarity and temperature . Alternative methods include oxidative pathways: 3-methyl-1,5-naphthyridine treated with H₂SO₄ and Na₂Cr₂O₇ under controlled heating (100°C, 12 h) yields the oxidized product (25% after substrate recovery) . Optimizing reaction time, catalyst choice, and solvent polarity can mitigate side reactions and improve yield.
Q. How is the structural characterization of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and tautomeric forms . For example, analogous naphthyridinones (e.g., 7-amino-1,8-naphthyridin-2(1H)-one) are resolved with R factors <0.063, confirming planar heterocyclic cores and hydrogen-bonding networks . Complementary techniques include NMR (¹H/¹³C) for solution-phase tautomer analysis and IR spectroscopy for carbonyl stretching frequencies (~1650–1700 cm⁻¹) .
Q. What are the common functionalization strategies for modifying the this compound scaffold?
Electrophilic substitution at the methyl group or ring nitrogen is typical. Bromination using N-bromosuccinimide (NBS) introduces halogens for cross-coupling reactions (e.g., Suzuki-Miyaura) . Alkylation at the N1 position (e.g., using NaH/EtI in DMF) yields ethyl derivatives (42% yield), though steric hindrance from the 2-methyl group may reduce efficiency . Microwave-assisted methods are emerging for faster functionalization .
Advanced Research Questions
Q. How can computational modeling predict the tautomeric equilibrium and reactivity of this compound?
Density functional theory (DFT) calculates energy differences between tautomers (e.g., lactam-lactim forms). For 1,5-naphthyridinones, the lactam form is typically more stable due to aromaticity preservation. Solvent effects (polar vs. nonpolar) are modeled using implicit solvation (e.g., COSMO), with experimental validation via NMR titration in DMSO-d₆/CDCl₃ . Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for targeted derivatization.
Q. What methodologies resolve contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?
Discrepancies often arise from impurities or tautomerism. Strategies include:
- Reproducibility checks : Repeating reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Advanced purification : HPLC or column chromatography with chiral stationary phases to isolate isomers.
- Multi-technique validation : Combining SC-XRD, high-resolution MS, and variable-temperature NMR to confirm structural assignments .
For example, conflicting melting points may indicate polymorphic forms, resolved via powder XRD .
Q. How is this compound evaluated for biological activity, and what are key assay design considerations?
The compound is screened for enzyme inhibition (e.g., topoisomerase I) or antiproliferative activity using:
- In vitro assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7) with controls for cytotoxicity (e.g., HEK293 normal cells).
- Molecular docking : Targeting DNA-binding domains or active sites (e.g., PARP-1) using AutoDock Vina .
- ADMET profiling : Assessing logP (cLogP ~1.5–2.0), solubility (≥50 µM in PBS), and metabolic stability (microsomal assays) .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key issues include:
- Byproduct formation : Optimize catalytic systems (e.g., Pd/C for hydrogenation) to suppress dimerization.
- Solvent recovery : Replace high-boiling solvents (e.g., Ph₂O) with recyclable alternatives (e.g., cyclopentyl methyl ether).
- Process safety : Monitor exothermic steps (e.g., Cr(VI) oxidations) using reaction calorimetry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
